molecular formula C28H32N2O B2835156 (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone CAS No. 312588-66-2

(4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone

Cat. No.: B2835156
CAS No.: 312588-66-2
M. Wt: 412.577
InChI Key: QXYOWGBDYOBWFH-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone is a useful research compound. Its molecular formula is C28H32N2O and its molecular weight is 412.577. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Activity

The compound (R,S)-(3-tert-butyl-8-phenylethylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl) methanone, similar in structure to the one queried, has been demonstrated to have neuroprotective effects. These effects include preventing ATP level drops caused by hypoxia in astrocytes and protecting against lesions induced in the cortex or white matter of mice pups, suggesting its potential in treating conditions like cerebral palsy (Largeron et al., 2001).

Antimicrobial and Antiviral Activity

Compounds with structural similarities, such as substituted benzimidazoles and benzothiazoles, have been synthesized and tested for antimicrobial and antiviral potential. Though the results varied, some compounds showed promising activity against fungi and viruses, indicating the potential for development as antifungal agents and for selective activity against specific viruses (Sharma et al., 2009), (Patel et al., 2011).

Antifungal Activity

Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives have shown promising effects on antifungal activity, indicating their potential use in developing new antifungal treatments. Specific structural features, such as 4-chlorophenyl, 4-tert-butylphenyl, and 4-fluorophenyl, were identified as significant for enhancing antifungal activity (Lv et al., 2013).

Antidepressant-like Activity

Arylisoxazole-phenylpiperazine derivatives designed as biased agonists of serotonin 5-HT1A receptors have been identified with robust antidepressant-like activity. The lead structure demonstrated potent and efficacious antidepressant-like activity in rat models, suggesting its potential as a novel antidepressant drug candidate (Sniecikowska et al., 2019).

Mechanism of Action

Target of Action

The primary target of (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, this compound has been shown to interact with both the ubiquitous hCA II and the brain-associated hCA VII .

Mode of Action

This compound acts as an inhibitor of human carbonic anhydrase (hCA). It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCA VII by this compound affects the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors . This enzyme promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory . Therefore, the inhibition of hCA VII may represent a novel pharmacologic mechanism for the treatment of neuropathic pain .

Pharmacokinetics

The compound’s storage temperature is recommended to be sealed in dry, 2-8°c conditions , suggesting that it may be sensitive to temperature changes

Result of Action

The result of the action of this compound is the inhibition of hCA VII, which can lead to a decrease in the efflux of HCO3- ions through GABA A receptors . This can potentially reduce neuronal excitation and may have implications for the treatment of neuropathic pain .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, as the compound should be stored in a dry environment at 2-8°C

Safety and Hazards

The safety data sheet for a related compound, “4-BENZHYDRYLPIPERAZIN-1-YL CARBONYL CHLORIDE”, provides general safety precautions such as avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O/c1-28(2,3)25-16-14-24(15-17-25)27(31)30-20-18-29(19-21-30)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-17,26H,18-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYOWGBDYOBWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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